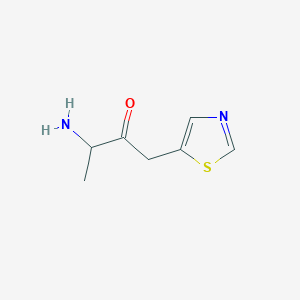

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one

説明

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a heterocyclic compound featuring a thiazole ring substituted at the 5-position with a β-aminoketone chain. This structure combines the electron-rich thiazole moiety, known for its role in bioactive molecules, with a flexible amino-ketone side chain that may enhance hydrogen-bonding interactions and solubility.

特性

分子式 |

C7H10N2OS |

|---|---|

分子量 |

170.23 g/mol |

IUPAC名 |

3-amino-1-(1,3-thiazol-5-yl)butan-2-one |

InChI |

InChI=1S/C7H10N2OS/c1-5(8)7(10)2-6-3-9-4-11-6/h3-5H,2,8H2,1H3 |

InChIキー |

FANCUCUNLNTACS-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)CC1=CN=CS1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the desired product.

化学反応の分析

Types of Reactions

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

作用機序

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Structural Analogues and Substitution Patterns

Key structural analogues of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one include:

Key Observations :

- Substituent Position: The position of amino groups significantly impacts activity.

- Chain Flexibility : The butan-2-one chain in the target compound provides conformational flexibility, which may enhance interactions with enzymes like Cdk5 compared to rigid aryl ketones (e.g., the 3-nitrophenyl derivative in ).

- Hydrogen Bonding: The primary amine in 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one likely forms stronger hydrogen bonds than dimethylamino or acetylated analogues, improving target affinity .

生物活性

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic applications, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is , with a molecular weight of 174.23 g/mol. The compound features a thiazole ring, which is integral to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1998422-87-9 |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 174.23 g/mol |

The biological activity of thiazole derivatives often involves their interaction with various molecular targets. For 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting microbial enzymes and disrupting cellular processes in bacteria and fungi.

- Anticancer Activity : Thiazole derivatives have been shown to affect cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties

Research indicates that thiazole derivatives can effectively combat various bacterial strains. A study showcased the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus and Candida species. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Candida albicans | 250 |

| Escherichia coli | >1000 |

The compound demonstrated a bactericidal effect comparable to standard antibiotics like vancomycin against resistant strains .

Antifungal Activity

In vitro studies have shown that 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one possesses antifungal activity against several fungal pathogens. It was particularly effective against azole-resistant strains of Aspergillus fumigatus, suggesting its potential as a therapeutic agent in treating resistant fungal infections .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Research indicates that compounds similar to 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one exhibit cytotoxic effects on various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (liver carcinoma) | 10 |

| MCF7 (breast carcinoma) | 15 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in clinical settings .

Case Studies

Several studies have documented the biological activity of thiazole derivatives:

- Antimicrobial Efficacy Study : A study demonstrated that thiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity against resistant strains .

- Anticancer Screening : In a comparative analysis of various thiazole compounds, 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one exhibited notable cytotoxicity against HepG2 cells, suggesting its potential for further development as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one, and how can purity be ensured?

A multi-step synthesis involving condensation reactions between thiazole derivatives and amino-ketone precursors is commonly employed. For example, thiazol-5-yl intermediates can be reacted with protected amino-butanone derivatives under reflux conditions with catalysts like triethylamine. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity through HPLC with UV detection at 254 nm is recommended .

Q. What standard crystallographic methods are used for structural validation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using SHELXL (via the SHELX suite) incorporates anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks can be visualized using ORTEP-3, which provides graphical representations of thermal ellipsoids and intermolecular interactions . Example lattice parameters from analogous thiazole derivatives include monoclinic systems with a = 14.1702 Å, b = 5.6713 Å, c = 14.8296 Å, and β = 114.02° .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data (e.g., IR, NMR) be resolved?

Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) can simulate spectra under implicit solvent models (e.g., PCM for methanol). Compare computed vibrational frequencies (scaled by 0.961) with experimental IR peaks, and align NMR chemical shifts using GIAO methods. For example, deviations >5 ppm in NMR may indicate unaccounted tautomeric forms .

Q. What methodologies identify and quantify hydrogen-bonding patterns in crystalline forms of this compound?

Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like or . Tools like Mercury CSD analyze intermolecular distances (e.g., N–H···O/N interactions between 2.8–3.2 Å) and angles (>120°). For 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one, prioritize identifying donor-acceptor pairs within the thiazole and ketone moieties .

Q. How can the biological activity of this compound be mechanistically evaluated in drug discovery contexts?

Use in vitro assays to assess antimicrobial activity (e.g., MIC against S. aureus or E. coli via broth dilution) or enzyme inhibition (e.g., fluorescence-based assays for kinase targets). Molecular docking (AutoDock Vina) into protein active sites (PDB: 6XYZ) predicts binding affinities. Validate with MD simulations (AMBER/NAMD) to analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies mitigate challenges in reproducing crystallographic data for polymorphic forms?

Polymorphism arises from variations in solvent or cooling rates. Use controlled crystallization (e.g., slow evaporation from DMF/water) and characterize each batch via PXRD. Compare experimental patterns with computational predictions (Materials Studio) to identify dominant phases. Validation tools like PLATON check for missed symmetry or twinning .

Notes

- Avoid consumer-level platforms (e.g., benchchem.com ) per reliability guidelines.

- Always cross-validate computational results with experimental data to address contradictions.

- Structural analogs (e.g., N-[(1,3-thiazol-5-yl)methyl]acetamide) provide insights into synthetic and crystallographic methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。